molecular formula C10H19NO4 B2784751 tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate CAS No. 1903431-86-6

tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B2784751
CAS No.: 1903431-86-6
M. Wt: 217.265
InChI Key: RBFZUVZVPAETHZ-JGVFFNPUSA-N
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Description

tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.

    Carbamate Formation: The final step involves the reaction of the hydroxymethyl-substituted tetrahydrofuran with tert-butyl isocyanate to form the carbamate moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and potential as an intermediate in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

    tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate: can be compared with other carbamates and tetrahydrofuran derivatives.

Uniqueness:

  • The presence of both the hydroxymethyl group and the tert-butyl carbamate moiety makes this compound unique in terms of its reactivity and potential applications.
  • Compared to other carbamates, it may exhibit different biological activities and chemical reactivity due to its specific structural features.

Comparison with Similar Compounds

  • tert-Butyl ((3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
  • This compound
  • This compound

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZUVZVPAETHZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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